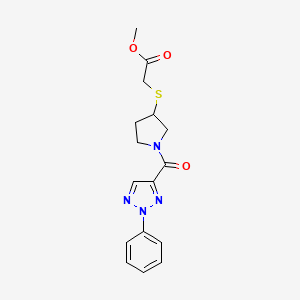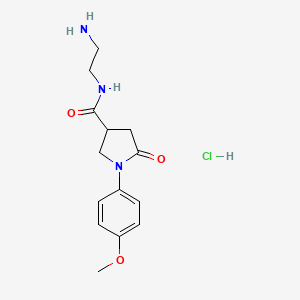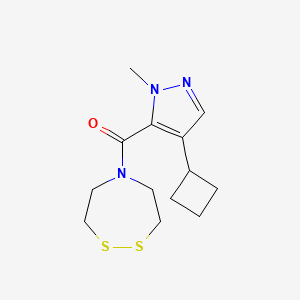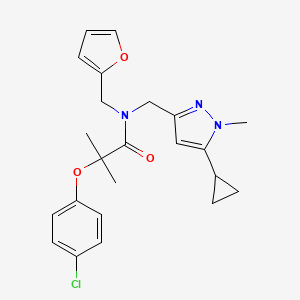![molecular formula C13H15N5 B2972372 1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine CAS No. 1038711-14-6](/img/structure/B2972372.png)
1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding 3,7-diazabicyclo . The oxime at C-9 is benzoylated to yield the final product .Molecular Structure Analysis
The molecular structure of “1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine” is characterized by an imidazole ring attached to a propyl group . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are used in the synthesis of pH-sensitive polyaspartamide derivatives and in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .Physical And Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Anti-Candida Activity
Compounds with similar structures have shown promising anti-Candida albicans activity, suggesting that our compound of interest could potentially be developed as an antifungal agent .
CO2 Capture
Amide-functionalized microporous organic polymers with similar backbones have been studied for their CO2 capture capabilities. This indicates a potential application in environmental chemistry for gas capture and storage .
Pharmacological Evaluation
Related compounds have been synthesized and evaluated for various pharmacological activities. This suggests that our compound could be explored for its therapeutic potential in medicine .
Organosilicon Precursor
Compounds with similar functional groups are used as organosilicon precursors in obtaining immobilized ionic liquids and functionalizing surfaces, which could be another application area .
Anti-tubercular Activity
Imidazole-containing compounds have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. This points to a possible research application in developing anti-tubercular drugs .
Mechanism of Action
Target of Action
The compound “1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine” is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Given the broad range of activities associated with imidazole derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to various biochemical changes .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of targets and pathways, leading to their diverse biological activities .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-13-16-11-4-1-2-5-12(11)18(13)8-3-7-17-9-6-15-10-17/h1-2,4-6,9-10H,3,7-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOOJQHDJVIABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCN3C=CN=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(thiophen-2-yl)piperazin-2-one](/img/structure/B2972293.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide](/img/structure/B2972294.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)

![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)


